![molecular formula C10H8I2O6 B14243401 2,2'-[(2,5-Diiodo-1,4-phenylene)bis(oxy)]diacetic acid CAS No. 505065-16-7](/img/structure/B14243401.png)
2,2'-[(2,5-Diiodo-1,4-phenylene)bis(oxy)]diacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-[(2,5-Diiodo-1,4-phenylene)bis(oxy)]diacetic acid is an organic compound characterized by the presence of two iodine atoms attached to a phenylene ring, which is further connected to two acetic acid groups through ether linkages
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[(2,5-Diiodo-1,4-phenylene)bis(oxy)]diacetic acid typically involves the iodination of a precursor compound, followed by the introduction of acetic acid groups. One common method includes the following steps:
Iodination: The precursor, 2,5-dihydroxy-1,4-phenylene, is subjected to iodination using iodine and an oxidizing agent such as sodium iodate in an acidic medium.
Etherification: The iodinated intermediate is then reacted with chloroacetic acid in the presence of a base like sodium hydroxide to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-[(2,5-Diiodo-1,4-phenylene)bis(oxy)]diacetic acid can undergo various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The phenylene ring and acetic acid groups can participate in oxidation and reduction reactions under suitable conditions.
Esterification: The carboxylic acid groups can be esterified with alcohols in the presence of acid catalysts.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or thiourea can be used for substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Esterification: Acid catalysts like sulfuric acid or p-toluenesulfonic acid are used for esterification.
Major Products Formed
Substitution: Products with different functional groups replacing the iodine atoms.
Oxidation: Oxidized derivatives of the phenylene ring or acetic acid groups.
Reduction: Reduced forms of the phenylene ring or acetic acid groups.
Esterification: Ester derivatives of the compound.
Applications De Recherche Scientifique
2,2’-[(2,5-Diiodo-1,4-phenylene)bis(oxy)]diacetic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a radiolabeled compound for imaging and diagnostic purposes.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and as a precursor for various industrial chemicals.
Mécanisme D'action
The mechanism of action of 2,2’-[(2,5-Diiodo-1,4-phenylene)bis(oxy)]diacetic acid involves its interaction with specific molecular targets and pathways. The iodine atoms may facilitate binding to certain proteins or enzymes, leading to modulation of their activity. The compound’s structure allows it to participate in various biochemical reactions, influencing cellular processes and signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,2’-[(2,5-Dibromo-1,4-phenylene)bis(oxy)]diacetic acid
- 2,2’-[(2,5-Dichloro-1,4-phenylene)bis(oxy)]diacetic acid
- 2,2’-[(2,5-Difluoro-1,4-phenylene)bis(oxy)]diacetic acid
Uniqueness
2,2’-[(2,5-Diiodo-1,4-phenylene)bis(oxy)]diacetic acid is unique due to the presence of iodine atoms, which impart distinct chemical and physical properties. The iodine atoms enhance the compound’s radiopacity, making it useful for imaging applications. Additionally, the compound’s reactivity and potential biological activities set it apart from its halogenated analogs.
Propriétés
Numéro CAS |
505065-16-7 |
|---|---|
Formule moléculaire |
C10H8I2O6 |
Poids moléculaire |
477.98 g/mol |
Nom IUPAC |
2-[4-(carboxymethoxy)-2,5-diiodophenoxy]acetic acid |
InChI |
InChI=1S/C10H8I2O6/c11-5-1-7(17-3-9(13)14)6(12)2-8(5)18-4-10(15)16/h1-2H,3-4H2,(H,13,14)(H,15,16) |
Clé InChI |
ROXGCRKGHUDAJX-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=CC(=C1I)OCC(=O)O)I)OCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[2-(Carbamimidoylsulfanyl)ethane-1,1-diyl]bis(phosphonic acid)](/img/structure/B14243321.png)
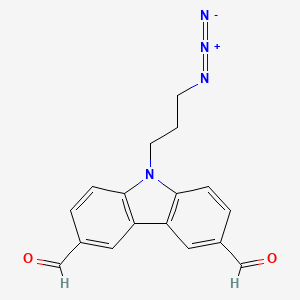
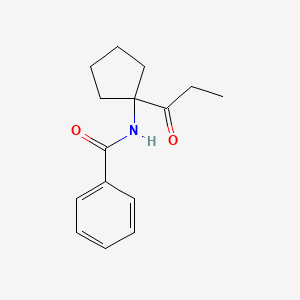

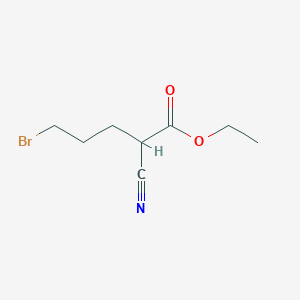
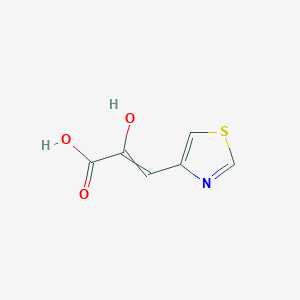
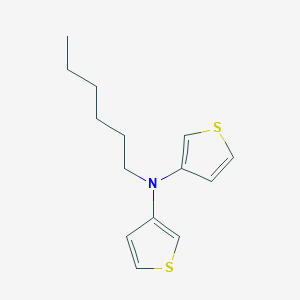

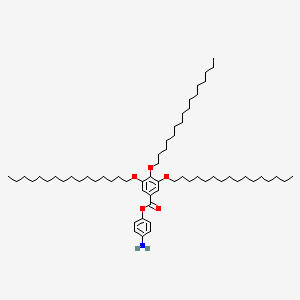
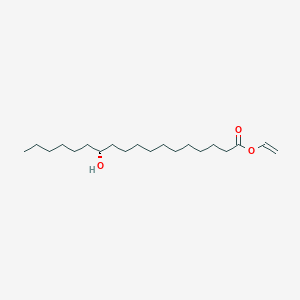
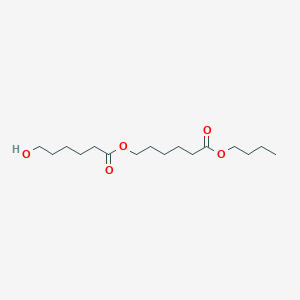
![2-Amino-4-{[(2-methoxyphenyl)methyl]amino}quinoline-3-carbonitrile](/img/structure/B14243382.png)
![Silane, [2-[(4-ethynylphenyl)thio]ethyl]trimethyl-](/img/structure/B14243388.png)
